molecular formula C6H5Cl2F3N2 B1379162 4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride CAS No. 1461706-78-4

4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride

Cat. No.: B1379162
CAS No.: 1461706-78-4
M. Wt: 233.02 g/mol
InChI Key: BPOFLICWGMIQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1227581-65-8 . It has a molecular weight of 196.56 . It is in powder form .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is an important research topic due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The InChI code for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is 1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) .


Chemical Reactions Analysis

The compound has been used in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This process converts different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical and Chemical Properties Analysis

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a powder with a molecular weight of 196.56 . It is stored at 4 degrees Celsius .

Scientific Research Applications

Deprotonative Functionalization of Pyridine Derivatives

The deprotonative functionalization of pyridine derivatives, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride, is an essential chemical process. This process is employed in reactions with aldehydes under ambient conditions, utilizing an amide base generated in situ. Such reactions are significant in creating pyridine substrates with various aldehydes, showcasing the versatility of these pyridine derivatives in chemical synthesis (Shigeno et al., 2019).

Synthesis of Pesticide Intermediates

This compound serves as a foundational element in the synthesis of certain pesticides. The compound is specifically utilized in the production of 2,3-Dichloro-5-trifluoromethyl pyridine, a critical intermediate in pesticide manufacturing. The review of the synthesis processes of such compounds highlights the industrial and agricultural relevance of this chemical (Lu Xin-xin, 2006).

Synthesis of Dihydrofuro[3,2-c]pyridine Derivatives

Complex chemical processes involving this compound result in the synthesis of various dihydrofuro[3,2-c]pyridine derivatives. These derivatives are generated through multi-step reactions, highlighting the chemical's role in the creation of complex molecular structures (Bradiaková et al., 2009).

Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid

This compound is pivotal in synthesizing trifluoromethylated analogues of 4,5‐dihydroorotic acid. These compounds are synthesized through a Michael-like 1,4-conjugate hydrocyanation process, demonstrating the chemical's utility in producing biochemically relevant compounds (Sukach et al., 2015).

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 . Precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2.ClH/c7-4-1-5(11)12-2-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOFLICWGMIQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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